molecular formula C9H12O2 B8583412 (R)-4-hydroxy-3-methyl-2-(2-propenyl)-2-cyclopenten-1-one CAS No. 54225-47-7

(R)-4-hydroxy-3-methyl-2-(2-propenyl)-2-cyclopenten-1-one

Cat. No. B8583412
Key on ui cas rn: 54225-47-7
M. Wt: 152.19 g/mol
InChI Key: KZYVOZABVXLALY-MRVPVSSYSA-N
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Patent
US04465862

Procedure details

Twenty grams of a 300-mesh activated alumina (Wako Junyaku Co.) for use in column chromatography was suspended in 100 ml of a toluene-ether (1:1 by volume) mixture admixed with 2.4 g of water. To the suspension, was added 4.0 g of 4-hydroxy-4-methyl-5-allyl-2-cyclopentenone. The suspension was stirred at 30° C. for 24 hours and the alumina was separated by filtration. The separated alumina was extracted three times with 50 ml of a toluene-ether (1:1 by volume) mixture. The extract solutions were combined with the filtrate and concentrated. The concentrate was fractionally distilled in vacuo to obtain 2.5 g (62.5% yield) of 2-allyl-3-methyl-4-hydroxy-2-cyclopentenone boiling at 155° C./1 mmHg.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
toluene-ether
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1([CH3:11])[CH:6]([CH2:7][CH:8]=[CH2:9])[C:5](=[O:10])[CH:4]=[CH:3]1.[OH2:12]>>[CH2:7]([C:6]1[C:5](=[O:10])[CH2:4][CH:3]([OH:12])[C:2]=1[CH3:11])[CH:8]=[CH2:9]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
OC1(C=CC(C1CC=C)=O)C
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
O
Step Three
Name
toluene-ether
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 30° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the alumina was separated by filtration
EXTRACTION
Type
EXTRACTION
Details
The separated alumina was extracted three times with 50 ml of a toluene-ether (1:1 by volume) mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The concentrate was fractionally distilled in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C=C)C=1C(CC(C1C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 62.5%
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04465862

Procedure details

Twenty grams of a 300-mesh activated alumina (Wako Junyaku Co.) for use in column chromatography was suspended in 100 ml of a toluene-ether (1:1 by volume) mixture admixed with 2.4 g of water. To the suspension, was added 4.0 g of 4-hydroxy-4-methyl-5-allyl-2-cyclopentenone. The suspension was stirred at 30° C. for 24 hours and the alumina was separated by filtration. The separated alumina was extracted three times with 50 ml of a toluene-ether (1:1 by volume) mixture. The extract solutions were combined with the filtrate and concentrated. The concentrate was fractionally distilled in vacuo to obtain 2.5 g (62.5% yield) of 2-allyl-3-methyl-4-hydroxy-2-cyclopentenone boiling at 155° C./1 mmHg.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
toluene-ether
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1([CH3:11])[CH:6]([CH2:7][CH:8]=[CH2:9])[C:5](=[O:10])[CH:4]=[CH:3]1.[OH2:12]>>[CH2:7]([C:6]1[C:5](=[O:10])[CH2:4][CH:3]([OH:12])[C:2]=1[CH3:11])[CH:8]=[CH2:9]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
OC1(C=CC(C1CC=C)=O)C
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
O
Step Three
Name
toluene-ether
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 30° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the alumina was separated by filtration
EXTRACTION
Type
EXTRACTION
Details
The separated alumina was extracted three times with 50 ml of a toluene-ether (1:1 by volume) mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The concentrate was fractionally distilled in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C=C)C=1C(CC(C1C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 62.5%
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04465862

Procedure details

Twenty grams of a 300-mesh activated alumina (Wako Junyaku Co.) for use in column chromatography was suspended in 100 ml of a toluene-ether (1:1 by volume) mixture admixed with 2.4 g of water. To the suspension, was added 4.0 g of 4-hydroxy-4-methyl-5-allyl-2-cyclopentenone. The suspension was stirred at 30° C. for 24 hours and the alumina was separated by filtration. The separated alumina was extracted three times with 50 ml of a toluene-ether (1:1 by volume) mixture. The extract solutions were combined with the filtrate and concentrated. The concentrate was fractionally distilled in vacuo to obtain 2.5 g (62.5% yield) of 2-allyl-3-methyl-4-hydroxy-2-cyclopentenone boiling at 155° C./1 mmHg.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
toluene-ether
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1([CH3:11])[CH:6]([CH2:7][CH:8]=[CH2:9])[C:5](=[O:10])[CH:4]=[CH:3]1.[OH2:12]>>[CH2:7]([C:6]1[C:5](=[O:10])[CH2:4][CH:3]([OH:12])[C:2]=1[CH3:11])[CH:8]=[CH2:9]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
OC1(C=CC(C1CC=C)=O)C
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
O
Step Three
Name
toluene-ether
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 30° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the alumina was separated by filtration
EXTRACTION
Type
EXTRACTION
Details
The separated alumina was extracted three times with 50 ml of a toluene-ether (1:1 by volume) mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The concentrate was fractionally distilled in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C=C)C=1C(CC(C1C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 62.5%
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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